molecular formula C16H25N5O2 B2402534 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide CAS No. 2034255-28-0

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide

Cat. No.: B2402534
CAS No.: 2034255-28-0
M. Wt: 319.409
InChI Key: AXAVQNIANTYMCC-HDJSIYSDSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Applications

Compounds with piperazine and pyrazine structures have been synthesized and evaluated for their antitubercular properties. For instance, a series of pyrazinamide Mannich bases were synthesized and demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, both in vitro and in vivo, with certain compounds showing high activity and potential as antitubercular agents (D. Sriram, P. Yogeeswari, S. Reddy, 2006).

Cocrystallization and Supramolecular Chemistry

Research on the cocrystallization behavior of pyrazine carboxamides with antitubercular drugs like Pyrazinoic acid has led to insights into how these compounds interact at the molecular level. The studies have shown the formation of salts and cocrystals, providing a deeper understanding of intermolecular interactions and the potential for developing new pharmaceutical formulations (Karothu Durga Prasad et al., 2015).

Antimicrobial and Anticonvulsant Activities

The synthesis of derivatives incorporating piperazine has been explored for antimicrobial and anticonvulsant activities. These studies highlight the versatility of piperazine-containing compounds in developing new therapeutic agents. For example, 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives were synthesized, showing potential in anticonvulsant and antimicrobial applications (M. Aytemir, Ü. Çalış, M. Özalp, 2004).

Enzyme Inhibition for Therapeutic Targets

Compounds featuring piperazine and pyrazine moieties have been investigated for their role in inhibiting specific enzymes, showcasing their potential in therapeutic applications beyond their antimicrobial and anticonvulsant properties. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent inhibitory activity against bacterial biofilms and the MurB enzyme, indicating potential as antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Properties

IUPAC Name

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-20-8-10-21(11-9-20)16(22)19-13-2-4-14(5-3-13)23-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAVQNIANTYMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.